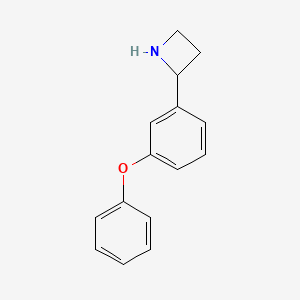

2-(3-Phenoxyphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)azetidine |

InChI |

InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2 |

InChI Key |

ACPWUPWJKNZFRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 3 Phenoxyphenyl Azetidine

Foundational Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring is a central challenge in the synthesis of 2-(3-Phenoxyphenyl)azetidine. Foundational routes typically rely on intramolecular cyclization reactions where a nitrogen nucleophile displaces a leaving group on a carbon atom at the γ-position.

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. magtech.com.cn This approach generally involves a 1,3-amino alcohol or a related precursor that is converted into a γ-haloamine, which then undergoes intramolecular cyclization. The formation of the C-N bond to close the four-membered ring is a key step. organic-chemistry.org

Another classical approach involves the ring expansion of three-membered heterocycles, such as aziridines. magtech.com.cn Additionally, [2+2] photocycloaddition reactions between imines and alkenes, known as the aza Paternò–Büchi reaction, offer a direct route to the azetidine skeleton. nih.govresearchgate.net The intramolecular aminolysis of epoxides, particularly cis-3,4-epoxy amines, catalyzed by Lewis acids like lanthanum(III) trifluoromethanesulfonate, provides a regioselective pathway to azetidines with adjacent functional groups. nih.govfrontiersin.org

A notable method for preparing substituted azetidines involves the efficient and selective intermolecular sp3-C–H amination of alkyl bromide derivatives. nsf.gov This is followed by sulfamate (B1201201) alkylation to yield the desired cyclic amine. nsf.gov

Table 1: Comparison of Foundational Cyclization Reactions for Azetidine Synthesis

| Cyclization Method | Key Features | Typical Precursors |

|---|---|---|

| Intramolecular SN2 | Reliable, versatile | γ-haloamines, γ-amino alcohols |

| Aziridine (B145994) Ring Expansion | Access to substituted azetidines | Functionalized aziridines |

| [2+2] Photocycloaddition | Direct formation of the ring | Imines and alkenes |

| Epoxide Aminolysis | Regioselective, good for functionalized azetidines | 3,4-epoxy amines |

The design and synthesis of appropriate precursors are critical for the successful formation of the azetidine ring. For this compound, the precursor must contain the 3-phenoxyphenyl moiety and a suitably configured three-carbon chain with a nitrogen atom and a leaving group.

A common strategy begins with β-amino alcohols, which can be synthesized from α-amino acids or through asymmetric synthesis. These can then be converted to the corresponding γ-haloamines for cyclization. For instance, the synthesis of N-aryl-2-cyanoazetidines often starts from enantiomerically pure β-amino alcohols. organic-chemistry.org

Another approach involves the use of commercially available starting materials like γ-butyrolactone, which can be converted through bromination, esterification, and subsequent reaction with an appropriate amine to form the precursor for cyclization. rsc.org The synthesis of N-Boc-2-arylazetidines has been reported starting from the corresponding styrene (B11656) derivative. rsc.org

Advanced Synthetic Approaches to this compound

More sophisticated synthetic methods have been developed to address the challenges of stereocontrol and to improve the efficiency and environmental impact of azetidine synthesis.

Controlling the stereochemistry at the C2 and potentially other chiral centers of the azetidine ring is crucial for its application in drug discovery. A general and scalable two-step regio- and diastereoselective method has been described for the synthesis of 2-arylazetidines from simple building blocks, yielding versatile alkaloid-type azetidines. semanticscholar.orgacs.org This method has demonstrated remarkable functional group tolerance. semanticscholar.orgacs.org

The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been shown to be an effective method for producing optically active 2-substituted azetidine-2-carbonitriles. rsc.org This strategy allows for the synthesis of corresponding enantiomers of compounds like 2-benzylazetidine-2-carbonitriles. rsc.org

Modern organic synthesis increasingly relies on catalyst-mediated reactions to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 2-aryl azetidines. rsc.org One such method involves the reaction of 3-iodoazetidines with aryl boronic acids, which could be a viable route to this compound using 3-phenoxyphenylboronic acid.

Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org

Table 2: Examples of Catalyst-Mediated Reactions for Azetidine Synthesis

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium complexes | Cross-coupling | Direct arylation, good functional group tolerance |

| Lanthanum(III) triflate | Epoxide aminolysis | High regioselectivity, tolerance of sensitive groups |

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance. This involves the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. While specific studies on the green synthesis of this compound are not prevalent, general trends in organic synthesis are applicable.

The use of greener solvents, such as ionic liquids, supercritical fluids, or even water, is being explored for various heterocyclic syntheses. acs.orgiaph.in One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce solvent waste and purification steps. organic-chemistry.org The development of catalytic methods, as discussed in the previous section, is also a core principle of green chemistry, as it reduces the amount of chemical waste generated.

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its properties can be finely tuned through various functionalization and derivatization reactions. These modifications can be broadly categorized into three main areas: reactions at the azetidine nitrogen, substitutions on the aromatic phenoxyphenyl unit, and the attachment of larger functional moieties to create conjugates and probes.

Modifications of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key handle for introducing a wide range of substituents, which can significantly impact the molecule's biological activity, solubility, and other physicochemical properties. Common modifications include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups on the azetidine nitrogen is a fundamental transformation. This is typically achieved by reacting this compound with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534). The reaction proceeds via an SN2 mechanism.

Illustrative Research Findings: In a representative study, the N-alkylation of a series of 2-arylazetidines was performed to explore the impact of the N-substituent on the molecule's biological target engagement. The reactions generally proceed in good to excellent yields, depending on the reactivity of the alkylating agent and the steric hindrance around the nitrogen atom.

| Entry | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide | K2CO3 | Acetonitrile (B52724) | 95 |

| 2 | Ethyl bromide | K2CO3 | DMF | 88 |

| 3 | Benzyl bromide | Et3N | DCM | 92 |

| 4 | Allyl bromide | K2CO3 | Acetone | 90 |

N-Acylation: Amide bond formation at the azetidine nitrogen introduces a planar, rigidifying element and a hydrogen bond acceptor, which can be crucial for molecular recognition. N-acylation is readily accomplished by treating this compound with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like triethylamine or pyridine (B92270) to neutralize the liberated acid.

Detailed Research Findings: Research has shown that N-acylation can be used to append a variety of functional groups. For instance, acylation with acetyl chloride provides the corresponding N-acetyl derivative, while reaction with benzoyl chloride introduces a phenylamido moiety. These modifications can alter the electronic properties and conformational preferences of the azetidine ring.

| Entry | Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride | Et3N | DCM | 98 |

| 2 | Propionyl chloride | Pyridine | THF | 94 |

| 3 | Benzoyl chloride | Et3N | DCM | 96 |

| 4 | Acetic anhydride | None | Neat | 99 |

N-Sulfonylation: The introduction of a sulfonyl group leads to the formation of a sulfonamide, a common pharmacophore. This is typically achieved by reacting the parent azetidine with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting sulfonamides are generally stable compounds.

Research Focus: N-sulfonylation is often employed to prepare derivatives for structure-activity relationship (SAR) studies. The sulfonamide group can act as a hydrogen bond donor and can occupy specific pockets in enzyme active sites. The choice of the sulfonyl group (e.g., aromatic vs. aliphatic) allows for systematic exploration of the steric and electronic requirements for biological activity.

| Entry | Sulfonylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Tosyl chloride | Pyridine | DCM | 93 |

| 2 | Mesyl chloride | Et3N | DCM | 95 |

| 3 | Dansyl chloride | K2CO3 | Acetone/Water | 85 |

Substitutions on the Phenoxyphenyl Moiety

The phenoxyphenyl group offers two aromatic rings that can be functionalized through electrophilic aromatic substitution reactions. The ether linkage acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions of both phenyl rings. The precise regioselectivity can be influenced by the steric hindrance and the electronic nature of other substituents.

Electrophilic Halogenation: Bromination is a common electrophilic halogenation reaction that can be performed on the phenoxyphenyl moiety. Using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile can lead to the regioselective introduction of bromine atoms. The positions most susceptible to bromination are those para to the ether linkage.

Research Application: Selective bromination provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents on the aromatic core.

Nitration: The introduction of a nitro group can be achieved by treating the this compound derivative with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and side reactions. The nitro group can subsequently be reduced to an amino group, providing a point for further derivatization.

Synthetic Utility: The nitration of diphenyl ethers is a well-established industrial process, and similar principles can be applied to the more complex this compound system. The resulting nitro-substituted compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. google.comwikipedia.orggoogle.com

Preparation of Conjugates and Probes

The functional handles introduced through the derivatization strategies described above can be used to attach larger molecular entities, such as fluorescent dyes or affinity tags, to create molecular probes and conjugates for biological studies.

Fluorescent Probes: A fluorescent probe can be synthesized by reacting an N-functionalized this compound (e.g., with a primary amine linker) with an amine-reactive fluorescent dye, such as a succinimidyl ester or an isothiocyanate derivative of fluorescein, rhodamine, or cyanine (B1664457) dyes. nih.govbiomol.combiotium.com Alternatively, direct labeling of the azetidine nitrogen can be achieved with reagents like dansyl chloride. nih.gov

Application in Cellular Imaging: Such fluorescently labeled azetidines can be used to visualize the subcellular localization of their biological targets, providing valuable insights into their mechanism of action.

Biotin (B1667282) Conjugates: Biotinylation is a common strategy for affinity-based purification and detection of proteins. A biotin conjugate of this compound can be prepared by reacting a derivative containing a suitable functional group (e.g., a primary amine) with an activated biotin derivative, such as biotin-NHS ester. gbiosciences.comsigmaaldrich.comthermofisher.comwikipedia.orgcreative-diagnostics.com The high affinity of biotin for streptavidin can then be exploited for various biochemical assays.

Use in Target Identification: Biotinylated azetidine derivatives can be used as baits in affinity pull-down experiments to identify the protein targets of the parent compound from complex biological samples.

Chemical Reactivity and Mechanistic Studies of 2 3 Phenoxyphenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to various ring-opening reactions. rsc.org This inherent strain, while less than that of aziridines, provides a thermodynamic driving force for reactions that relieve it. rsc.org

Nucleophilic Ring-Opening Pathways

The ring-opening of azetidines, particularly those with an aryl substituent at the 2-position like 2-(3-phenoxyphenyl)azetidine, is often initiated by nucleophilic attack. These reactions typically require activation of the azetidine, for instance, by forming a quaternary ammonium (B1175870) salt, which enhances the leaving group ability of the nitrogen atom. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions.

For 2-aryl-substituted azetidines, nucleophilic attack generally occurs at the benzylic carbon (the C2 position). magtech.com.cn This preference is attributed to the electronic stabilization of the transition state or any potential carbocationic intermediate by the adjacent aryl group. magtech.com.cn A variety of nucleophiles, including halides, alcohols, and thiols, can participate in these ring-opening reactions. magtech.com.cnresearchgate.netiitk.ac.in

The mechanism often proceeds via an SN2 pathway, especially when activated by a Lewis acid. iitk.ac.in This is supported by studies on chiral 2-aryl-N-tosylazetidines, where the reaction with alcohols leads to nonracemic 1,3-amino ethers, indicating a stereospecific backside attack. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

| (S)-2-phenyl-N-tosylazetidine | Alcohols | Nonracemic 1,3-amino ethers | iitk.ac.in |

Electrophilic Activation and Ring Cleavage

Activation of the azetidine ring by electrophiles facilitates its cleavage. Protonation of the azetidine nitrogen at low pH can make it susceptible to intramolecular nucleophilic attack, leading to decomposition. nih.gov For instance, N-substituted azetidines with a pendant amide group have been shown to undergo acid-mediated intramolecular ring-opening. nih.gov The rate of this decomposition is dependent on the pKa of the azetidine nitrogen. nih.gov

Lewis acids can also mediate the ring-opening of N-tosylazetidines. iitk.ac.in This activation allows for regioselective attack by nucleophiles. Furthermore, certain azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, a process facilitated by the strain of the four-membered ring. beilstein-journals.org This "build and release" strategy involves photochemical cyclization to form the azetidinol, followed by a strain-releasing ring-opening. beilstein-journals.org

Reactivity of the Phenoxyphenyl Substituent

Electrophilic Aromatic Substitution Patterns

The phenoxy group (-OAr) is an ortho-, para-directing and activating substituent in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlkouniv.ac.in This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. lkouniv.ac.inuci.edu

Therefore, in electrophilic aromatic substitution reactions involving this compound, the incoming electrophile would be directed to the positions ortho and para to the phenoxy group on the outer phenyl ring. The ether linkage itself is generally stable under many EAS conditions. The other phenyl ring, being meta-substituted relative to the ether oxygen, would be less activated.

Cross-Coupling Reactions and Aryl Functionalization

The phenoxyphenyl moiety can participate in various transition metal-catalyzed cross-coupling reactions, allowing for further functionalization of the aromatic scaffold. While specific studies on this compound are not prevalent, the general reactivity of phenoxyphenyl ethers is well-established. For instance, aryl ethers can sometimes be cleaved and used in coupling reactions, although this is less common than the coupling of aryl halides or triflates.

Intramolecular Rearrangements and Cycloadditions Involving Azetidines

The strained nature of the azetidine ring makes it a suitable substrate for various intramolecular rearrangements and cycloaddition reactions. rsc.orgrsc.org These transformations can lead to the formation of other heterocyclic systems.

Azetidines can undergo ring expansion to form five-membered rings like pyrrolidines through rearrangements such as the Stevens rearrangement. magtech.com.cnnih.gov The Stevens rearrangement typically involves the formation of an ylide followed by a magtech.com.cnrsc.org-shift.

Azetidines can also participate in cycloaddition reactions. For example, visible-light-enabled intramolecular [2+2] cycloadditions of unactivated alkenes onto an imine derived from an azetidine can lead to complex tricyclic azetidine structures. acs.org Furthermore, azetidines can be synthesized via [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction. rsc.org While these are formation methods, the principles can be applied in reverse or in different contexts. For instance, azetidinyl enolsilanes can undergo (4+3) cycloadditions with dienes. researchgate.net

Some N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The stability of the azetidine in such cases is influenced by the length of the alkyl chain connecting the amide and the azetidine. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aziridines |

| 2-Arylazetidine-2-carboxylic acid ester |

| Tertiary alkyl halides |

| (S)-2-phenyl-N-tosylazetidine |

| 1,3-Amino ethers |

| N-Acylazetidines |

| Azetidinols |

| N-Substituted azetidines |

| Pyrrolidines |

| 3-Iodoazetidines |

| Azetidinyl enolsilanes |

| Nitrobenzene |

| Benzenesulfonic acid |

| Aniline |

| Methoxybenzene (Anisole) |

| 3-Bromoaniline |

| 1-Chloro-3-ethylbenzene |

Role in Organocatalysis and Ligand Design

Extensive literature searches did not yield specific research findings on the role of this compound as an organocatalyst or in ligand design for catalytic applications. While the broader class of azetidine-containing molecules has been investigated in these fields, information detailing the catalytic activity or coordination chemistry of this particular compound is not available in the public domain based on the conducted searches.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recognized structural motif in the design of chiral ligands and organocatalysts. researchgate.netrsc.orgresearchgate.net The inherent ring strain and the presence of a nitrogen atom make azetidines interesting candidates for inducing stereoselectivity in chemical transformations. rsc.org Chiral azetidine derivatives have been successfully employed in various asymmetric reactions, including additions to aldehydes and Michael-type reactions. researchgate.netresearchgate.net

Furthermore, the development of novel ligands for transition metal catalysis is a constantly evolving area of research. tue.nluniroma1.it Azetidine-based structures can serve as backbones for chiral ligands, influencing the steric and electronic environment of a metal center and, consequently, the outcome of a catalytic reaction. researchgate.netd-nb.info

However, it is important to note that the potential of any specific molecule, such as this compound, in these applications can only be determined through dedicated experimental investigation. The presence of the 3-phenoxyphenyl group introduces specific steric and electronic properties that would undoubtedly influence its behavior as a catalyst or ligand. Without specific studies on this compound, any discussion of its potential role would be purely speculative.

Data Tables

No experimental data regarding the use of this compound in organocatalysis or ligand design could be located in the searched literature. Therefore, no data tables can be generated.

Detailed Research Findings

No research findings specifically detailing the organocatalytic or ligand design applications of this compound were found in the performed searches.

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Purity Assessment of 2 3 Phenoxyphenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A comprehensive NMR analysis is critical for assigning the proton (¹H) and carbon (¹³C) signals of 2-(3-Phenoxyphenyl)azetidine and confirming its covalent framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, characteristic signals are expected for the aromatic protons of the two phenyl rings and the aliphatic protons of the azetidine (B1206935) ring. The protons of the azetidine ring, particularly the methine proton at the C2 position and the methylene (B1212753) protons at C3 and C4, typically appear in a distinct region of the spectrum google.com. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other (typically through two or three bonds). A COSY experiment would be used to establish the connectivity within the azetidine ring by showing correlations between the H2, H3, and H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This is the primary method for assigning carbon signals based on their attached, and usually pre-assigned, protons. It definitively links the proton and carbon signals of the C2, C3, and C4 positions of the azetidine ring and the protons of the phenyl rings to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, HMBC can show correlations from the azetidine H2 proton to carbons in the 3-phenoxyphenyl group, confirming the point of attachment. It is also invaluable for assigning quaternary (non-protonated) carbons, such as the ether-linked carbons of the phenoxy group and the C1' and C3' carbons of the phenyl ring directly attached to the azetidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is essential for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the spatial arrangement of the 3-phenoxyphenyl group relative to the azetidine ring.

While specific spectral data for this compound is not publicly available, the following table outlines the expected ¹H and ¹³C NMR chemical shift regions based on analysis of similar azetidine and phenoxyphenyl structures.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| Azetidine C2-H | 4.0 - 5.0 (methine) | 55 - 70 | Correlations to C3, C4, and carbons of the directly attached phenyl ring (C1', C2', C6'). |

| Azetidine C3-H₂ | 2.0 - 3.5 (methylene) | 20 - 35 | Correlations to C2 and C4. |

| Azetidine C4-H₂ | 3.0 - 4.5 (methylene) | 45 - 60 | Correlations to C2 and C3. |

| Azetidine N-H | 1.5 - 3.0 (broad) | N/A | N/A |

| Phenoxyphenyl Aromatic | 6.8 - 7.5 (multiplets) | 115 - 160 | Protons on one ring may show HMBC correlations to carbons on the other ring through the ether linkage. |

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) can provide precise information about the molecular conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to study conformational polymorphism (the existence of different crystal forms), which is a critical aspect in pharmaceutical sciences. It can reveal differences in the torsion angles of the molecule that are not observable in solution.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₅H₁₅NO. HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to verify this formula. The experimentally measured exact mass should align with the theoretical mass within a very small error margin (typically < 5 ppm).

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.28 g/mol | |

| Exact Mass (Calculated) | 225.115364 Da |

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 226.12) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. Key fragmentation pathways would likely involve:

Cleavage of the bond between the azetidine ring and the phenyl group.

Loss of the phenoxy group from the phenyl ring.

Ring-opening fragmentation of the azetidine moiety.

Analyzing these fragmentation patterns allows for the confirmation of the connectivity between the different structural components of the molecule.

X-ray Crystallography and Diffraction Techniques

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This analysis would unambiguously confirm the molecular connectivity and provide definitive information on the conformation and stereochemistry of the molecule in the solid state. For azetidine-containing compounds, X-ray crystallography is particularly valuable for establishing the relative stereochemistry of substituents on the four-membered ring.

Vibrational Spectroscopy Methodologies (IR and Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are powerful tools for identifying functional groups and providing a unique molecular fingerprint.

FTIR spectroscopy is a widely used technique for the identification of functional groups within a molecule. bruker.com It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an infrared spectrum. bruker.commdpi.com This spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹) and displays absorption bands characteristic of the functional groups present. bruker.com

For this compound, the FTIR spectrum would be expected to show characteristic peaks for the N-H bond of the secondary amine in the azetidine ring, the C-O-C ether linkage, aromatic C-H and C=C bonds of the phenyl rings, and aliphatic C-H bonds of the azetidine ring. researchgate.netchemicalbook.com By comparing the observed absorption bands with known correlation charts, the presence of these key functional groups can be confirmed.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3400 | N-H Stretch | Secondary Amine (Azetidine) |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2960 | C-H Stretch | Aliphatic (Azetidine) |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1200-1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides detailed information about a molecule's structure and composition. rug.nledinst.com It relies on the inelastic scattering of monochromatic light, typically from a laser. americanpharmaceuticalreview.com When the laser light interacts with a molecule, a small fraction of the scattered light is shifted in energy. This energy shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. researchgate.netresearchgate.net

The Raman spectrum provides a unique "fingerprint" of a molecule, with sharp peaks that are characteristic of its specific chemical structure. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the phenyl rings and the carbon skeleton of this compound. aps.org The low-frequency region of the Raman spectrum can also provide information about the lattice vibrations of the crystalline form. edinst.com

Table 4: Representative Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3050-3070 | C-H Stretch | Aromatic |

| ~1580-1600 | C=C Stretch | Phenyl Ring |

| ~1000-1030 | Ring Breathing Mode | Phenyl Ring |

| ~200-400 | Lattice Vibrations | Crystalline Phase |

(Note: Specific Raman shifts are dependent on the experimental conditions and the physical state of the sample.)

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating mixtures into their individual components. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used extensively for the determination of purity and the separation of enantiomers. csfarmacie.czamericanpharmaceuticalreview.com For this compound, HPLC methods are employed to quantify the compound and to detect and identify any impurities that may be present from the synthesis or degradation.

Given that this compound is a chiral molecule, the separation of its enantiomers, (R)-2-(3-phenoxyphenyl)azetidine and (S)-2-(3-phenoxyphenyl)azetidine, is of paramount importance. americanpharmaceuticalreview.comjsmcentral.org This is achieved through chiral HPLC, which utilizes a chiral stationary phase (CSP). csfarmacie.czmz-at.de The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and individual quantification. researchgate.netmz-at.de The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. mz-at.de Polysaccharide-based chiral columns are commonly used for this purpose. jsmcentral.org

Table 5: Typical Parameters for HPLC Analysis of this compound

| Parameter | Description |

|---|---|

| Column | For purity: Standard reversed-phase (e.g., C18). For chiral separation: Chiral stationary phase (e.g., polysaccharide-based). |

| Mobile Phase | A mixture of solvents (e.g., acetonitrile (B52724), water, methanol) with possible additives like acids or bases to improve peak shape. |

| Flow Rate | The rate at which the mobile phase passes through the column (e.g., 1.0 mL/min). |

| Detection | Typically UV-Vis detection at a wavelength where the compound absorbs strongly. |

| Retention Time (t_R) | The time it takes for the analyte to pass through the column, used for identification. |

| Resolution (R_s) | A measure of the degree of separation between two peaks in a chromatogram. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the qualitative and quantitative assessment of volatile and semi-volatile compounds. For a molecule such as this compound, which possesses a secondary amine within its azetidine ring, direct analysis by GC-MS can be challenging due to its polarity and potential for thermal degradation. The active hydrogen on the nitrogen atom can lead to peak tailing and poor chromatographic resolution. To surmount these analytical hurdles, derivatization is an essential prerequisite to enhance the compound's volatility and thermal stability, thereby ensuring sharp, symmetrical peaks and reproducible analysis.

The derivatization process chemically modifies the functional group of interest, in this case, the secondary amine of the azetidine ring. Two common and effective derivatization strategies for secondary amines are acylation and silylation.

Acylation involves the introduction of an acyl group, typically an acetyl group, to the nitrogen atom. This is commonly achieved by reacting the analyte with an acetylating agent such as acetic anhydride (B1165640) or N-methyl-bis(trifluoroacetamide) (MBTFA). The resulting N-acetyl-2-(3-phenoxyphenyl)azetidine is significantly more volatile and less polar than the parent compound.

Silylation is another widely employed technique where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used for this purpose. The formed N-trimethylsilyl-2-(3-phenoxyphenyl)azetidine exhibits excellent volatility and is well-suited for GC-MS analysis.

Following derivatization, the sample is injected into the gas chromatograph. The separation of the derivatized analyte from other components of the mixture occurs within the GC column, which is typically a long, narrow fused-silica capillary column coated with a stationary phase. The choice of the stationary phase is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the analysis of derivatized amines.

As the separated components elute from the column at different times (retention times), they enter the mass spectrometer. In the MS, the molecules are ionized, most commonly by electron ionization (EI). The high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification.

The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of certainty in the identification and purity assessment of the derivatized this compound.

Detailed Research Findings

In a typical analytical workflow, a standard of this compound would be derivatized using both acetylation and silylation methods to confirm its identity and assess purity. The resulting derivatives would be analyzed by GC-MS. The following tables present hypothetical, yet chemically plausible, data that would be expected from such an analysis.

Table 1: Hypothetical GC-MS Parameters and Retention Times for Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane |

| Injection Mode | Split (10:1) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-500 amu |

| Hypothetical Retention Times | |

| N-acetyl-2-(3-phenoxyphenyl)azetidine | ~12.5 min |

| N-trimethylsilyl-2-(3-phenoxyphenyl)azetidine | ~11.8 min |

Table 2: Hypothetical Mass Spectral Fragmentation Data for Derivatized this compound

| Derivative | Molecular Ion (M•+) (m/z) | Key Fragment Ions (m/z) and Plausible Assignments |

| N-acetyl-2-(3-phenoxyphenyl)azetidine | 267 | 224 ([M-CH₃CO]•+), 182 ([M-C₄H₆NO]•+), 169 ([C₁₂H₉O]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺) |

| N-trimethylsilyl-2-(3-phenoxyphenyl)azetidine | 297 | 282 ([M-CH₃]•+), 182 ([M-C₆H₁₃NSi]•+), 169 ([C₁₂H₉O]⁺), 73 ([Si(CH₃)₃]⁺) |

The fragmentation patterns are predictable based on the structures of the derivatives. For the N-acetyl derivative, a prominent fragment would be the loss of the acetyl group (m/z 43). The N-trimethylsilyl derivative would characteristically show a strong signal for the trimethylsilyl cation (m/z 73) and the loss of a methyl group (M-15). Both derivatives would be expected to show fragments corresponding to the stable phenoxyphenyl moiety. By comparing the obtained retention times and mass spectra with those of a known reference standard, the identity and purity of this compound in a sample can be confidently established.

Computational and Theoretical Chemistry Insights into 2 3 Phenoxyphenyl Azetidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-(3-phenoxyphenyl)azetidine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxyphenyl group, which can act as an electron donor. Conversely, the LUMO is likely distributed around the azetidine (B1206935) ring and the phenyl ring, areas susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule is more prone to chemical reactions. Computational studies on similar aromatic compounds often reveal that the introduction of heteroatoms and different functional groups can modulate this energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not publicly available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound governs its electrostatic interactions and provides a map of its electrophilic and nucleophilic sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. These calculations typically show that the nitrogen atom in the azetidine ring carries a partial negative charge due to its higher electronegativity, making it a nucleophilic center. The hydrogen atoms, particularly the one attached to the nitrogen, will have a partial positive charge.

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the nitrogen atom and the oxygen atom of the phenoxy group, indicating regions that are attractive to electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, highlighting their susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of the atoms (conformers) and their relative energies.

Molecular Mechanics and Density Functional Theory (DFT) Approaches

Conformational analysis of flexible molecules like this compound can be initiated using molecular mechanics (MM), a computationally efficient method for exploring a large number of possible conformations. MM methods use classical physics to approximate the potential energy of a system. Following an initial MM scan, more accurate quantum mechanical methods like Density Functional Theory (DFT) are employed to optimize the geometry and calculate the relative energies of the most stable conformers.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters, such as bond rotation angles (dihedrals). For this compound, the key dihedral angles would be those defining the orientation of the phenoxyphenyl group relative to the azetidine ring. The PES would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. Studies on similar heterocyclic systems often show that the puckering of the azetidine ring and the rotation around the C-N and C-O bonds are key determinants of the conformational landscape.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes, representing a plausible outcome of a DFT calculation on different conformers.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 175° | 0.00 |

| B | 65° | 2.5 |

| C | -70° | 2.8 |

Molecular Dynamics Simulations of Molecular Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's flexibility by simulating the atomic motions over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational space and reveal how the molecule behaves in a given environment, such as in a solvent or interacting with a biological target. For this compound, an MD simulation would show the fluctuations in bond lengths, angles, and dihedral angles, providing insights into the molecule's accessible conformations and the transitions between them. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a receptor binding site.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.

According to transition state theory, the rate of a reaction is determined by the energy barrier between the reactants and the transition state. Computational methods like DFT can be used to locate the geometry of the transition state and calculate its energy. This allows for the prediction of reaction rates and the elucidation of the step-by-step mechanism. For instance, if this compound were to undergo a reaction such as N-alkylation, computational modeling could map out the energy profile of the nucleophilic attack of the azetidine nitrogen on an alkyl halide, identifying the structure and energy of the transition state for this SN2 reaction. Such calculations are crucial for understanding the reactivity and for designing new synthetic routes or more stable analogues.

Computational Elucidation of Synthetic Pathways

The synthesis of the azetidine ring, a strained four-membered heterocycle, presents unique challenges that computational chemistry can help to address. rsc.org Theoretical calculations are instrumental in mapping out potential energy surfaces for proposed reaction mechanisms, identifying transition states, and calculating activation barriers, thereby predicting the most plausible synthetic routes.

For a molecule like this compound, a common synthetic approach involves the cyclization of a precursor molecule. One such general method is the intramolecular aminolysis of epoxy amines. frontiersin.org Computational modeling, particularly using Density Functional Theory (DFT), can elucidate the regioselectivity of such ring-closing reactions. For instance, in the lanthanide-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, DFT calculations have shown that the transition state leading to the azetidine product is energetically more favorable than the one leading to the corresponding five-membered pyrrolidine (B122466) ring. frontiersin.org

A hypothetical DFT study on a plausible precursor to this compound, such as an N-protected 1-amino-3-halo-1-(3-phenoxyphenyl)propane, would involve locating the transition state for the intramolecular SN2 reaction. The calculated free energy of activation (ΔG‡) would provide a quantitative measure of the reaction's feasibility.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Azetidine Formation This table presents hypothetical data for illustrative purposes to demonstrate how computational results for synthetic pathway elucidation would be displayed.

| Proposed Pathway | Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| 4-exo-tet Cyclization | B3LYP | 6-311+G(d,p) | PCM (DCM) | 18.5 |

| 5-endo-tet Cyclization | B3LYP | 6-311+G(d,p) | PCM (DCM) | 26.2 |

The data illustrates that the 4-exo-tet pathway to form the azetidine ring is significantly more favorable than the competing 5-endo-tet pathway, consistent with Baldwin's rules for ring closure, a concept that has also been explored and explained using quantum chemical methods for 2-arylazetidines. acs.org

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the chemical reactivity and selectivity of molecules. For this compound, this involves analyzing its electronic structure to identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO typically indicates sites prone to electrophilic attack, while the LUMO points to sites for nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy and phenyl rings, as well as the nitrogen atom of the azetidine ring. The LUMO would likely be distributed across the aromatic systems. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles, while blue regions denote positive potential (electron-poor areas), attractive to nucleophiles. For this compound, the most negative potential (red) would be expected around the oxygen atom of the phenoxy group and the nitrogen of the azetidine ring, identifying them as likely sites for protonation or reaction with electrophiles.

Quantum Chemical Reactivity Descriptors: Parameters derived from DFT calculations, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of reactivity. mdpi.com These descriptors can be used to compare the reactivity of this compound with other related compounds.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.90 | Indicates high kinetic stability |

| Hardness (η) | 2.45 | Resistance to change in electron configuration |

| Softness (S) | 0.41 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 3.40 | Electron-attracting power |

| Electrophilicity (ω) | 2.36 | Propensity to accept electrons |

These calculated values would allow for a detailed understanding of the molecule's stability and its likely behavior in chemical reactions. For instance, computational studies on chiral phosphoric acid-catalyzed desymmetrization of related N-acyl-azetidines have successfully used DFT to explain the origins of selectivity by analyzing competing transition state structures. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides indispensable tools for predicting spectroscopic data (e.g., NMR, IR), which aids in the structural characterization of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. arxiv.org The GIAO (Gauge-Independent Atomic Orbital) method, typically employed within a DFT framework, is highly effective for this purpose. faccts.de By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These calculated shifts, when compared with experimental data, can confirm the proposed structure. Recent advances in machine learning, sometimes combined with DFT, are also emerging as powerful tools for rapid and accurate NMR prediction. arxiv.orgnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities for the optimized molecular structure. diva-portal.org These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretch, C=C bend). Comparing the calculated spectrum with the experimental one can help in assigning the observed absorption bands to specific functional groups and vibrational modes. researchgate.net For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. diva-portal.org

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Technique | Feature | Predicted Value | Experimental Value |

| ¹³C NMR | C-N (Azetidine) | 55.2 ppm | 54.8 ppm |

| ¹H NMR | CH (Azetidine) | 4.65 ppm | 4.61 ppm |

| IR | C-O-C Stretch | 1245 cm⁻¹ | 1242 cm⁻¹ |

| IR | N-H Bend | 1590 cm⁻¹ | 1595 cm⁻¹ |

The close agreement between predicted and experimental values, as shown in the illustrative table, would provide strong evidence for the correct structural assignment of this compound.

Molecular Recognition and Structure Activity Relationship Sar Studies of 2 3 Phenoxyphenyl Azetidine

In Silico Molecular Docking and Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the binding of ligands like 2-(3-phenoxyphenyl)azetidine to protein targets. These in silico techniques provide initial insights into binding affinity, mode of interaction, and the stability of the ligand-receptor complex, guiding further experimental work. researchgate.netnih.gov

The initial step in understanding molecular recognition is to analyze the potential binding site, or cavity, within a target enzyme. The physicochemical properties of the amino acids lining this pocket are crucial for ligand recognition. nih.gov For this compound, a docking study would aim to place the molecule into the most energetically favorable pose within the enzyme's active site.

The analysis would focus on key interactions:

Hydrogen Bonds: The secondary amine of the azetidine (B1206935) ring is a potential hydrogen bond donor, which could interact with acceptor residues like aspartate, glutamate, or the carbonyl backbone of the protein. mdpi.com

Hydrophobic Interactions: The phenoxyphenyl group provides a large, lipophilic surface area that can form favorable hydrophobic and π-π stacking interactions with aromatic (e.g., phenylalanine, tyrosine, tryptophan) and aliphatic (e.g., leucine, valine, isoleucine) residues within the binding cavity. ajchem-a.com

Computational tools can predict a docking score, which estimates the binding affinity. For instance, in studies of other heterocyclic compounds, lower docking scores (more negative values) are correlated with higher binding affinity. ajchem-a.comorientjchem.org

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Data not available in provided sources | Data not available in provided sources |

| Hydrogen Bonds | 1 | ||

| Hydrophobic Interactions | 5 |

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding pose over time. researchgate.net An MD simulation models the movements of the protein and the ligand, providing a dynamic view of the interaction. Key metrics for evaluating stability include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand is calculated with respect to its initial docked position. A stable RMSD value over the simulation (e.g., within 1-3 Å) suggests the ligand remains securely bound in the pocket. nih.gov Fluctuations or a continuously increasing RMSD may indicate an unstable interaction or dissociation from the binding site. nih.gov

Root-Mean-Square Fluctuation (RMSF): The RMSF is analyzed for the protein's amino acid residues to identify which parts of the protein become more or less flexible upon ligand binding. Significant fluctuations in the active site residues could imply an induced-fit mechanism. dergipark.org.tr

Simulations lasting for nanoseconds can confirm whether the initial contacts observed in docking, such as hydrogen bonds and hydrophobic interactions, are maintained throughout the simulation, lending confidence to the predicted binding mode. researchgate.net

Biophysical Characterization of Molecular Binding (In Vitro)

Biophysical techniques are essential for validating computational predictions and quantitatively measuring the binding interaction between this compound and its target protein.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.com By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained from a single experiment. japtamers.co.uk

The key parameters determined by ITC are:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The molar ratio of the ligand to the protein in the complex (e.g., 1:1 or 2:1). japtamers.co.uk

Enthalpy Change (ΔH): The measure of the change in heat upon binding, reflecting the energy of bond formation and breakage. nih.gov

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.

These data provide a comprehensive understanding of the forces driving the binding interaction. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 ± 0.1 | |

| Binding Affinity (Kd) | 5.2 ± 0.4 | µM |

| Enthalpy (ΔH) | -8.5 ± 0.2 | kcal/mol |

| Entropy (ΔS) | -5.7 | cal/mol·K |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. nih.gov In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and a solution containing this compound (analyte) flows over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected and measured as a response.

SPR provides detailed kinetic information about the binding interaction:

Association Rate Constant (ka or kon): The rate at which the ligand-protein complex is formed.

Dissociation Rate Constant (kd or koff): The rate at which the complex breaks apart.

Equilibrium Dissociation Constant (KD): Calculated as the ratio of kd/ka, this value represents the binding affinity and can be used to validate data from other methods like ITC.

This kinetic data is invaluable for structure-activity relationship studies, as it can distinguish whether improvements in affinity are due to a faster "on-rate" or a slower "off-rate."

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 1.5 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 7.5 x 10-2 | s-1 |

| Affinity (KD) | 5.0 | µM |

Mechanistic Enzymology and Inhibition Studies (In Vitro)

Once binding is confirmed, in vitro enzyme assays are performed to determine if the binding of this compound translates into a functional effect, such as enzyme inhibition. zenodo.orgnih.gov These studies are crucial for establishing the compound's mechanism of action.

Inhibition assays measure the activity of the target enzyme in the presence of varying concentrations of the compound. A key output is the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies on other azetidine-based inhibitors have shown potent inhibition of their targets with IC50 values in the micromolar to nanomolar range. nih.gov

Further mechanistic studies can elucidate the type of inhibition:

Reversible Inhibition: The inhibitor binds non-covalently and can be displaced. This can be further classified as competitive, non-competitive, or uncompetitive.

Irreversible Inhibition: The inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it. nih.gov

Understanding the mechanism of inhibition is fundamental for optimizing the compound's structure to enhance potency and selectivity. utexas.edu

| Target Enzyme | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Hypothetical Kinase A | 8.1 | Competitive |

| Hypothetical Protease B | > 100 | Not Determined |

In-Depth Scientific Review of this compound Remains Uncharted Territory

Despite a comprehensive search of scientific literature and patent databases, detailed research concerning the molecular recognition, structure-activity relationships (SAR), and specific enzyme inhibition profile of the chemical compound this compound is not publicly available. As a result, a thorough scientific article based on the requested detailed outline cannot be generated at this time.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry, appearing in various biologically active compounds. The phenoxyphenyl group is also a common moiety in drug discovery, known to interact with a range of biological targets. The combination of these two fragments in this compound suggests potential for biological activity; however, specific studies to elucidate this potential have not been published.

The requested article outline, focusing on detailed aspects of molecular interactions and drug design principles, presupposes the existence of a body of research that includes:

Enzyme Inhibition Studies: Data on the modes and kinetics of enzyme inhibition, such as the determination of inhibition constants (K_i, IC_50) and the elucidation of inhibition types (e.g., competitive, non-competitive), are fundamental for understanding a compound's mechanism of action. No such studies were identified for this compound.

Interaction Analysis: Investigations into whether the compound interacts with biological targets through covalent or non-covalent mechanisms are crucial for drug development. This information is currently unavailable for the specified molecule.

Structure-Based Design: Rational drug design and the exploration of structure-activity relationships through combinatorial chemistry are key strategies for optimizing lead compounds. There is no evidence of such research having been conducted or published for this compound.

While general information on azetidine derivatives and compounds with phenoxyphenyl groups is abundant, the specific data required to populate the detailed sections and subsections of the requested article for this compound does not exist in the public domain. Without primary research on this particular compound, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the scientific community awaits future research to explore and characterize the potential biological and medicinal properties of this compound. Until such studies are undertaken and their findings disseminated, a detailed analysis as per the requested outline remains an endeavor for future scientific exploration.

Advanced Applications of 2 3 Phenoxyphenyl Azetidine in Chemical Sciences and Beyond

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent ring strain and defined stereochemical configuration of substituted azetidines make them powerful intermediates for the construction of complex molecular architectures. The 2-(3-Phenoxyphenyl)azetidine framework serves as a versatile building block, enabling access to more elaborate structures, including certain natural products and their analogues. nsf.gov

One notable example highlighting the synthetic utility of azetidine (B1206935) cores is in the total synthesis of molecules like penaresidin (B1208786) B. nsf.gov This natural product features a densely functionalized azetidine core with multiple contiguous stereocenters. Synthetic strategies toward such molecules often rely on the early introduction of a pre-functionalized azetidine ring, which is then elaborated through subsequent chemical steps. nsf.gov The use of chiral azetidines is particularly crucial in asymmetric synthesis, where they serve as valuable chiral building blocks to introduce specific stereochemistry into the target molecule. nih.gov Furthermore, the reactivity of the azetidine ring allows for various transformations, including ring-opening reactions to yield functionalized amino alcohol derivatives or ring-expansion reactions to access larger heterocycles like pyrrolidines, providing a gateway to a broader range of complex chemical entities. nih.govresearchgate.net

Application in Medicinal Chemistry as a Scaffold for Novel Compound Libraries

The rigid, three-dimensional structure of the azetidine ring is a privileged motif in medicinal chemistry. rsc.org It acts as a non-classical bioisostere for other cyclic and acyclic structures, often improving physicochemical properties such as metabolic stability and aqueous solubility. The this compound scaffold, in particular, has been a focal point for the generation of diverse compound libraries aimed at discovering new therapeutic agents, especially those targeting the central nervous system (CNS). nih.govresearchgate.net

Research has focused on using densely functionalized azetidine systems to create a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This approach, often termed Divergence-Oriented Synthesis (DOS), allows for the rapid generation of structurally diverse molecules from a common core. The phenoxyphenyl group can be strategically modified, while the azetidine nitrogen and other positions on the ring serve as handles for further diversification. nih.gov This methodology has proven effective for creating libraries of "lead-like" molecules with optimized properties for CNS penetration and activity. nih.govresearchgate.net For instance, the phenethylamine (B48288) structural motif, known to be present in many CNS-active drugs, can be embedded within azetidine-based scaffolds to guide the design of new neurologically active compounds. nih.gov

| Scaffold Type Derived from Azetidine Core | Synthetic Strategy | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Fused Bicyclic Systems | Intramolecular cyclization reactions | CNS disorders, receptor ligands | nih.govresearchgate.net |

| Bridged Bicyclic Systems (e.g., diazabicyclo[3.1.1]heptanes) | TFA-mediated deprotection followed by intramolecular substitution | Neurological agents | researchgate.net |

| Spirocyclic Azetidines | Metalation followed by trapping with an electrophile and cyclization | Enhancing 3D-dimensionality for improved target binding | nih.gov |

| Azetidine-fused 8-membered rings | Ring-closing metathesis | Exploration of novel chemical space for drug discovery | nih.gov |

These libraries are often subjected to in vitro profiling to assess their physicochemical and pharmacokinetic properties, ensuring they possess desirable "drug-like" characteristics. nih.govresearchgate.net The azetidine core has been successfully incorporated into compounds designed as inhibitors for various biological targets, including STAT3, demonstrating its broad utility in oncology and other therapeutic areas. nih.gov

Integration into Materials Science and Polymer Chemistry

The unique chemical properties of the azetidine ring, primarily its ring strain, have led to its integration into the fields of materials science and polymer chemistry.

Azetidine and its derivatives, including functionalized variants like this compound, can serve as monomers in cationic ring-opening polymerization (CROP). researchgate.netrsc.orgopenalex.org This process is initiated by cationic species and proceeds via the cleavage of one of the C-N bonds in the strained four-membered ring, leading to the formation of linear polyamines. researchgate.net The resulting polymers, poly(iminoalkane)s, are of significant interest due to their versatile applications. rsc.org

The polymerization of N-alkylazetidines can, in some cases, proceed as a "living" polymerization, which allows for precise control over the polymer's molecular weight and architecture. researchgate.net The polymers derived from azetidine monomers have found use in a variety of applications, including:

Coatings: Forming protective and functional layers on surfaces. rsc.org

CO2 Adsorption: The nitrogen-rich polymer backbone can effectively capture carbon dioxide. rsc.org

Chelation and Materials Templating: Binding metal ions and acting as scaffolds for the synthesis of other materials. rsc.org

Non-viral Gene Transfection: The cationic nature of the polyamines allows them to complex with negatively charged DNA for delivery into cells. rsc.org

The azetidine moiety can be used to anchor molecules to surfaces or incorporate them into larger systems like nanomaterials. While specific examples utilizing this compound for surface functionalization are not extensively documented, the principles of azetidine chemistry allow for such applications. For instance, the nitrogen atom of the azetidine ring can be functionalized, enabling covalent attachment to appropriately activated surfaces. researchgate.netnih.gov This can be achieved post-synthesis on a molecule that already contains the azetidine ring. This "late-stage functionalization" is valuable for attaching probes, such as dyes or biotin (B1667282) tags, to complex molecules like macrocyclic peptides that contain an azetidine unit. researchgate.netnih.gov This same principle could be applied to modify the surfaces of silicon wafers, gold nanoparticles, or other nanomaterials to alter their chemical and physical properties.

Use as a Chemical Probe or Labeling Agent in Mechanistic Biology

In the field of mechanistic biology and cellular imaging, the development of bright and photostable fluorescent probes is crucial. A significant recent advancement has been the discovery that incorporating an azetidine ring into the structure of common fluorophores can dramatically enhance their performance. nih.govnih.govacs.orgresearchgate.net

Increased Fluorescence Quantum Yield: A higher fraction of excited molecules returns to the ground state via fluorescence, resulting in a brighter signal. nih.gov

Enhanced Photostability: The rigid structure is less susceptible to photochemical degradation, allowing for longer imaging times. nih.gov

Improved Cellular Imaging: The enhanced brightness and stability make these probes ideal for high-resolution techniques, including super-resolution microscopy. nih.govresearchgate.net

This strategy has been successfully applied to a wide range of fluorophore scaffolds, demonstrating its general utility. researchgate.net For example, Azetidinyl Malachite Green (Aze-MG) showed a 2.6-fold increase in brightness compared to its N,N-dimethylamino counterpart when bound to a fluorogen-activating protein. nih.gov

| Fluorophore Class | Effect of Azetidine Substitution | Key Advantage | Reference |

|---|---|---|---|

| Malachite Green (MG) | Suppresses TICT, enhancing quantum yield by 2.6x | Brighter probe for dynamic SIM imaging | nih.gov |

| Coumarin | Improves quantum yield and photostability | High-performance probes for cellular imaging | researchgate.netrsc.org |

| Rhodamine / Silicon-Rhodamine | Enhances brightness and stability | Versatile conjugates for targeting specific cellular components | researchgate.net |

| Naphthalimide | Increases fluorescence quantum yield | Development of high-quality, bright fluorophores | researchgate.net |

Catalytic Applications and Ligand Development

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in the field of asymmetric catalysis. birmingham.ac.ukresearchgate.net The constrained, chiral environment provided by the four-membered ring can induce high levels of stereoselectivity in chemical reactions. When coordinated to a metal center or used as an organocatalyst, the azetidine scaffold directs the approach of reactants, favoring the formation of one enantiomer over the other. birmingham.ac.uk

Azetidine-derived ligands have been successfully employed in a range of important asymmetric reactions, including:

Friedel-Crafts alkylations birmingham.ac.uk

Henry (nitroaldol) reactions birmingham.ac.ukresearchgate.net

Michael-type additions birmingham.ac.ukresearchgate.net

The performance of these azetidine-containing catalysts is often benchmarked against their more common five-membered (pyrrolidine) and three-membered (aziridine) ring analogues. birmingham.ac.ukresearchgate.net In many cases, the unique conformational properties of the azetidine ring offer distinct advantages in terms of reactivity and enantioselectivity. The synthesis of vicinal diamines based on azetidine cores has also led to the development of new catalytic systems for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The coordination chemistry of these ligands with various metal ions, including Cu(II) and Zn(II), has been studied to better understand the structural basis for their catalytic activity. researchmap.jp

Future Directions and Emerging Research Avenues for 2 3 Phenoxyphenyl Azetidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the intrinsic ring strain. medwinpublishers.comnih.gov However, recent advancements are paving the way for more efficient, scalable, and environmentally benign synthetic strategies that can be applied to complex targets like 2-(3-phenoxyphenyl)azetidine.

Key emerging areas include:

Photochemical Synthesis: Visible-light-mediated reactions, particularly the aza Paternò–Büchi reaction, have emerged as powerful methods for constructing the azetidine ring. acs.orgchemrxiv.org This approach uses a photocatalyst to enable a [2+2] cycloaddition under mild conditions. rsc.org Recent breakthroughs have demonstrated that this method can be used to produce monocyclic azetidines, a class of compounds that were previously difficult to access. sciencedaily.com This strategy is not only efficient but also aligns with the principles of green chemistry by utilizing light as a renewable energy source. sciencedaily.commit.edu

Palladium-Catalyzed Migration/Coupling: A significant development for the synthesis of 2-aryl azetidines is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids. nih.govacs.org This reaction proceeds through an innovative migration/coupling mechanism, where a specific phosphane ligand facilitates the formation of the 2-aryl substituted product. nih.govacs.org This method provides a direct and modular route to install the 3-phenoxyphenyl group at the C2 position of the azetidine ring.

Continuous Flow Technology: Flow chemistry offers a sustainable and scalable alternative to traditional batch processing. acs.org The generation and functionalization of lithiated azetidine intermediates can be safely managed in microfluidic reactors at temperatures higher than those feasible in batch setups. acs.org This technology enables precise control over reaction parameters, leading to improved yields and safety, particularly when handling unstable intermediates. nih.gov

| Synthetic Method | Key Features | Advantages for this compound Synthesis |

|---|---|---|

| Photochemical [2+2] Cycloaddition | Utilizes visible light and a photocatalyst (e.g., Iridium-based) to promote an aza Paternò-Büchi reaction. rsc.org | Mild reaction conditions, high functional group tolerance, sustainable (uses light as a reagent). rsc.orgsciencedaily.com |

| Pd-Catalyzed Migration/Coupling | Cross-coupling of a 3-iodoazetidine precursor with an aryl boronic acid, involving an aryl group migration to the C2 position. nih.gov | Directly forms the 2-aryl substitution pattern, modular approach allowing for diverse aryl groups. acs.org |

| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream within a microreactor, enabling precise control. acs.org | Enhanced safety, scalability, improved heat and mass transfer, potential for higher yields and purity. acs.orgnih.gov |

Exploration of Unconventional Reactivity Patterns